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Compound of Interest

Compound Name: 2-Morpholino-5-nitrobenzaldehyde

Cat. No.: B1273712

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for 2-Morpholino-5-nitrobenzaldehyde is
not readily available in public databases. This guide provides a comprehensive overview of the
expected spectroscopic characteristics and detailed experimental protocols for its synthesis
and analysis based on established chemical principles and data from structurally related
compounds.

Introduction

2-Morpholino-5-nitrobenzaldehyde is a substituted aromatic aldehyde of interest in medicinal
chemistry and materials science. Its structure, featuring a morpholine ring, a nitro group, and
an aldehyde function on a benzene core, offers multiple points for chemical modification,
making it a potentially valuable building block for the synthesis of novel compounds. Accurate
structural elucidation and purity assessment are paramount, necessitating a thorough
understanding of its spectroscopic properties. This guide outlines the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
Morpholino-5-nitrobenzaldehyde and provides detailed protocols for obtaining this
information.

Synthesis Protocol
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A plausible route for the synthesis of 2-Morpholino-5-nitrobenzaldehyde is through a
nucleophilic aromatic substitution reaction, starting from 2-chloro-5-nitrobenzaldehyde and
morpholine.

Experimental Protocol: Synthesis of 2-Morpholino-5-nitrobenzaldehyde
o Materials:

o 2-Chloro-5-nitrobenzaldehyde

o Morpholine

o Potassium carbonate (K2CO3)

o Dimethylformamide (DMF)

o Ethyl acetate

o Brine solution

o Anhydrous sodium sulfate (Na2S0a)
e Procedure:

o To a solution of 2-Chloro-5-nitrobenzaldehyde (1.0 equivalent) in DMF, add potassium
carbonate (2.0 equivalents) and morpholine (1.2 equivalents).

o Stir the reaction mixture at 80°C for 12 hours.

o After cooling to room temperature, pour the mixture into water and extract with ethyl
acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield 2-Morpholino-5-
nitrobenzaldehyde.
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Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for 2-Morpholino-5-
nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Expected *H NMR Data

The predicted chemical shifts are based on the analysis of substituted benzaldehydes and
morpholine-containing aromatic compounds.

. Expected Chemical Shift L
Proton Assignment . Multiplicity
(6, ppm) in CDCIs

Aldehyde-H 9.9-105 Singlet

Aromatic-H (position 6) 8.0-8.3 Doublet
Aromatic-H (position 4) 7.8-8.1 Doublet of Doublets
Aromatic-H (position 3) 70-73 Doublet
Morpholino-H (N-CHz) 3.8-4.0 Triplet
Morpholino-H (O-CHz) 3.1-33 Triplet

Expected 3C NMR Data
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. Expected Chemical Shift (6, ppm) in
Carbon Assignment

CDCIs
Aldehyde (C=0) 188 - 192
Aromatic (C-NO2) 145 - 150
Aromatic (C-Morpholino) 150 - 155
Aromatic (C-H) 115-130
Aromatic (C-CHO) 130- 135
Morpholino (N-CHz) 66 - 68
Morpholino (O-CH2) 48 - 52

Experimental Protocol: NMR Spectroscopy[1][2]

o Sample Preparation: Accurately weigh 5-10 mg of 2-Morpholino-5-nitrobenzaldehyde for
'H NMR (20-50 mg for :3C NMR) and dissolve it in approximately 0.7 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds) in a clean vial.[1]

o Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to
a height of about 4-5 cm.[1]

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
o Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence, which will
require a greater number of scans compared to *H NMR.

o Data Processing: Process the raw data using Fourier transformation, phase correction, and
baseline correction. Reference the chemical shifts to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Frequencies

Expected Wavenumber

Functional Group Vibrational Mode

(cm™)
Aldehyde (C=0) Stretch ~1700
Nitro (NO2) Asymmetric Stretch ~1520 - 1560
Nitro (NO2) Symmetric Stretch ~1340 - 1380
Aromatic (C=C) Stretch ~1600, ~1475
C-N (Aromatic-Morpholino) Stretch ~1300 - 1350
C-0O-C (Morpholino) Stretch ~1115
Aromatic C-H Stretch ~3000 - 3100
Aliphatic C-H (Morpholino) Stretch ~2850 - 2960

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy[3][4][5]
e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

o Sample Application: Place a small amount of solid 2-Morpholino-5-nitrobenzaldehyde
directly onto the diamond crystal of the ATR accessory.[5]

e Pressure Application: Apply firm pressure using the ATR press arm to ensure good contact
between the sample and the crystal.[4]

e Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-
400 cm~1 with a resolution of 4 cm~1. The final spectrum is the result of the sample spectrum
with the background spectrum automatically subtracted.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Expected Mass Spectrometry Data
e Molecular Formula: C11H12N204
e Molecular Weight: 236.23 g/mol
o Expected [M]* Peak (m/z): 236
Expected Fragmentation Pattern

The fragmentation of 2-Morpholino-5-nitrobenzaldehyde in electron ionization (EI)-MS is
expected to involve the loss of the aldehyde group, the nitro group, and fragmentation of the
morpholine ring.

miz Proposed Fragment

236 Molecular ion [M]*

207 Loss of the formyl group [M-CHO]*
190 Loss of the nitro group [M-NO2z]*

178 Fragmentation of the morpholine ring
150 Further fragmentation

Experimental Protocol: Electron lonization (El)-Mass Spectrometry[6][7][8]

o Sample Introduction: Introduce a small, pure sample of 2-Morpholino-5-nitrobenzaldehyde
into the mass spectrometer. The compound must be volatile enough for EI.[6]

 lonization: Bombard the gaseous sample molecules with a beam of high-energy electrons
(typically 70 eV) to induce ionization and fragmentation.[7][8]

e Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer.
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o Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity
versus m/z.[9]

Visualizations
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Caption: Proposed workflow for the synthesis and spectroscopic analysis.
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Structural Elucidation Logic
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Caption: Logical flow for structural confirmation using spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1273712#2-morpholino-5-
nitrobenzaldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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